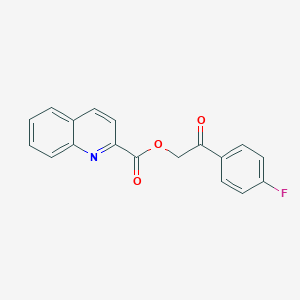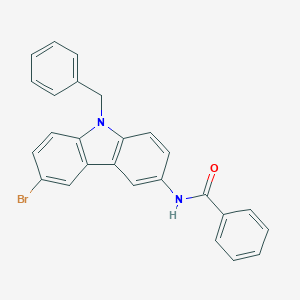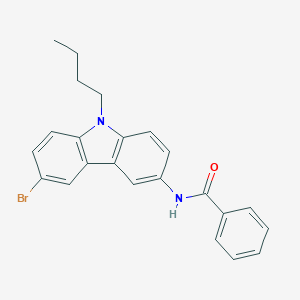
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate (FQ) is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biological research, and material science.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause infections and are resistant to antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
Orientations Futures
There are several future directions for research on 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. One possible direction is to study its potential as an anti-cancer agent in animal models. Another potential direction is to investigate its efficacy against other types of bacteria and fungi. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate could be studied for its potential as a material for organic electronics due to its unique chemical structure. Finally, more research is needed to understand the mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. It has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, more research is needed to understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized through a multi-step process, starting with the condensation of 4-fluoroaniline with ethyl acetoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-chloroquinoline-3-carboxylic acid in the presence of a base to obtain 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. The purity of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
Formule moléculaire |
C18H12FNO3 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C18H12FNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2 |
Clé InChI |
UATMJUKOTYPPEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Solubilité |
16.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)



![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)